molecular formula C17H24N4O3S B2513452 4-imino-6,7-dimethoxy-3-(3-morpholinopropyl)-3,4-dihydro-2(1H)-quinazolinethione CAS No. 439097-17-3

4-imino-6,7-dimethoxy-3-(3-morpholinopropyl)-3,4-dihydro-2(1H)-quinazolinethione

Cat. No.: B2513452
CAS No.: 439097-17-3
M. Wt: 364.46
InChI Key: PGWFKNACXPEQMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-imino-6,7-dimethoxy-3-(3-morpholinopropyl)-3,4-dihydro-2(1H)-quinazolinethione is a complex organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are often explored for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-imino-6,7-dimethoxy-3-(3-morpholinopropyl)-3,4-dihydro-2(1H)-quinazolinethione typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives under acidic or basic conditions.

    Introduction of Methoxy Groups: Methoxylation can be achieved by reacting the quinazoline intermediate with methanol in the presence of a catalyst like sulfuric acid.

    Attachment of the Morpholinopropyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the quinazoline ring with 3-morpholinopropylamine.

    Formation of the Thione Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thione groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions, depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted quinazolines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, compounds with quinazoline cores are often investigated for their potential as enzyme inhibitors, receptor antagonists, or antimicrobial agents. The specific functional groups in this compound may enhance its binding affinity and specificity for certain biological targets.

Medicine

In medicine, quinazoline derivatives are explored for their potential therapeutic effects, including anticancer, anti-inflammatory, and antiviral activities. The unique structure of 4-imino-6,7-dimethoxy-3-(3-morpholinopropyl)-3,4-dihydro-2(1H)-quinazolinethione may offer advantages in drug design and development.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity. The imino and thione groups could form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-imino-6,7-dimethoxyquinazoline: Lacks the morpholinopropyl and thione groups, potentially altering its biological activity.

    3-(3-morpholinopropyl)-3,4-dihydro-2(1H)-quinazolinethione: Lacks the methoxy groups, which may affect its chemical reactivity and biological properties.

    6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione: Lacks both the imino and morpholinopropyl groups, likely resulting in different applications and activities.

Uniqueness

The combination of imino, methoxy, morpholinopropyl, and thione groups in 4-imino-6,7-dimethoxy-3-(3-morpholinopropyl)-3,4-dihydro-2(1H)-quinazolinethione makes it unique. This specific arrangement of functional groups can enhance its chemical versatility and potential for diverse applications in various fields.

Properties

IUPAC Name

4-amino-6,7-dimethoxy-3-(3-morpholin-4-ylpropyl)quinazoline-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3S/c1-22-14-10-12-13(11-15(14)23-2)19-17(25)21(16(12)18)5-3-4-20-6-8-24-9-7-20/h10-11H,3-9,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRCDBJNLBSMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(N(C(=S)N=C2C=C1OC)CCCN3CCOCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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